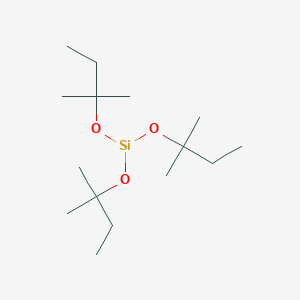
CID 53751183
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris[(2-methylbutan-2-yl)oxy]silane is a chemical compound with the molecular formula C15H34O3Si. It is a silane derivative, characterized by the presence of three 2-methylbutan-2-yloxy groups attached to a silicon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris[(2-methylbutan-2-yl)oxy]silane typically involves the reaction of silicon tetrachloride with 2-methylbutan-2-ol in the presence of a base. The reaction proceeds via the formation of intermediate silanols, which are subsequently converted to the desired silane compound. The general reaction can be represented as follows:
SiCl4+3C5H12O→Si(OC5H11)3+3HCl
Industrial Production Methods
In industrial settings, the production of Tris[(2-methylbutan-2-yl)oxy]silane may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Tris[(2-methylbutan-2-yl)oxy]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: The 2-methylbutan-2-yloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and acids are commonly employed.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes .
Scientific Research Applications
Tris[(2-methylbutan-2-yl)oxy]silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound is explored for its potential use in biomaterials and drug delivery systems.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent or in diagnostic applications.
Mechanism of Action
The mechanism by which Tris[(2-methylbutan-2-yl)oxy]silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The compound can form stable bonds with oxygen and other electronegative elements, facilitating its use in the synthesis of complex molecules. The pathways involved include the formation of siloxane bonds and the stabilization of reactive intermediates .
Comparison with Similar Compounds
Similar Compounds
Tris[(2-methyl-3-butyn-2-yl)oxy]silane: Similar in structure but contains an additional alkyne group.
Tris(tert-butoxy)silane: Contains tert-butoxy groups instead of 2-methylbutan-2-yloxy groups.
Methyl{tris[(2-methyl-3-butyn-2-yl)oxy]}silane: Similar but with a methyl group attached to the silicon atom
Uniqueness
Tris[(2-methylbutan-2-yl)oxy]silane is unique due to its specific combination of 2-methylbutan-2-yloxy groups, which impart distinct chemical properties and reactivity. This makes it particularly useful in applications requiring precise control over molecular interactions and stability .
Properties
Molecular Formula |
C15H33O3Si |
|---|---|
Molecular Weight |
289.51 g/mol |
InChI |
InChI=1S/C15H33O3Si/c1-10-13(4,5)16-19(17-14(6,7)11-2)18-15(8,9)12-3/h10-12H2,1-9H3 |
InChI Key |
PJWLTPSAFXKTEA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)O[Si](OC(C)(C)CC)OC(C)(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


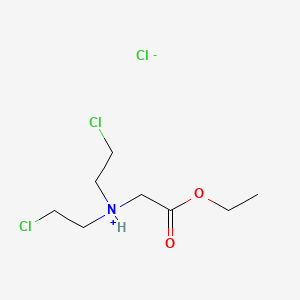
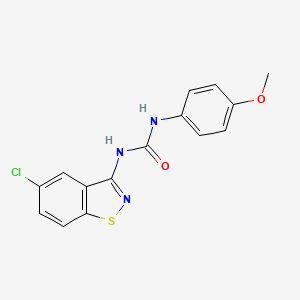


![N~1~,N~1'~-(1,4-Phenylene)bis{N~1~-[4-(dioctylamino)phenyl]-N~4~,N~4~-dioctylbenzene-1,4-diamine}](/img/structure/B14341214.png)
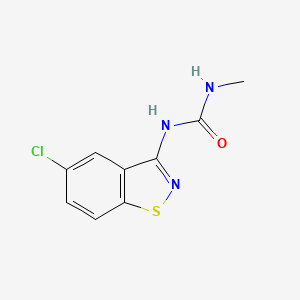
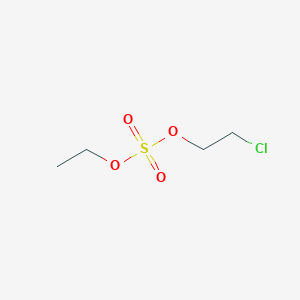
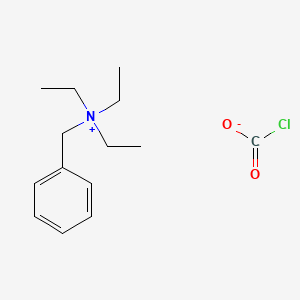
![4-Methoxy-4-oxo-3-[(2,3,4-trimethoxyphenyl)methyl]butanoate](/img/structure/B14341237.png)
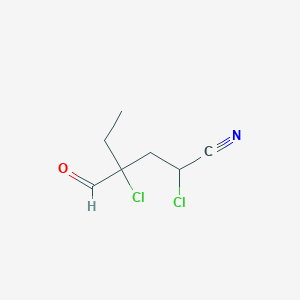

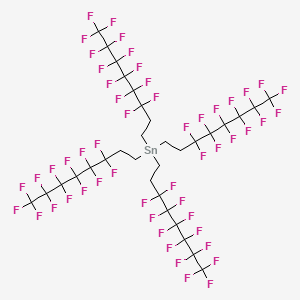
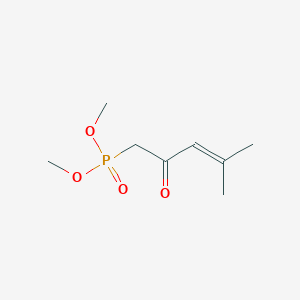
![N-Butyl-2-[(2-nitrophenoxy)methyl]aniline](/img/structure/B14341284.png)
